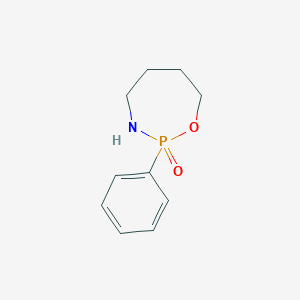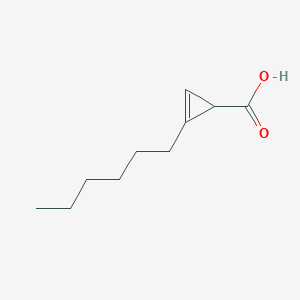
2-Cyclopropene-1-carboxylic acid, 2-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopropene, a three-membered carbon ring structure, which is known for its strained ring system and unique reactivity. The hexyl group attached to the cyclopropene ring adds to its hydrophobic character and influences its chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of hexyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of recyclable catalysts and green chemistry principles can also be integrated into the industrial processes to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-hexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to cyclopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of hexyl-substituted ketones or carboxylic acids.
Reduction: Formation of hexyl-substituted cyclopropane derivatives.
Substitution: Formation of hexyl-substituted amides or esters.
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-carboxylic acid, 2-hexyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- involves its interaction with molecular targets through its strained ring system. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: A similar compound with phenyl groups instead of a hexyl group.
2-Cyclopropene-1-carboxylic acid, ethyl ester: An ester derivative with an ethyl group.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
212953-98-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-hexylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-8-7-9(8)10(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
Clave InChI |
IVROFDYXHXQAMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)
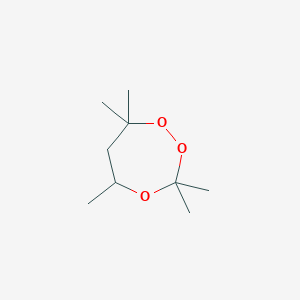
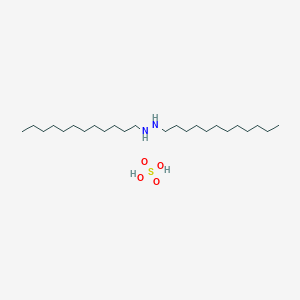
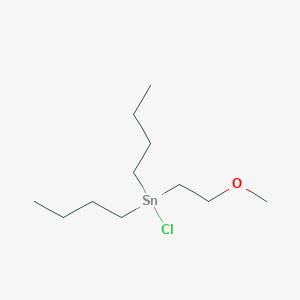
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)

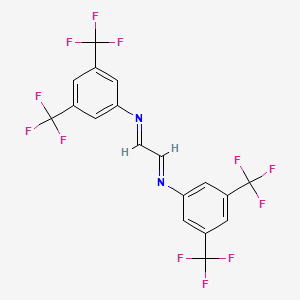
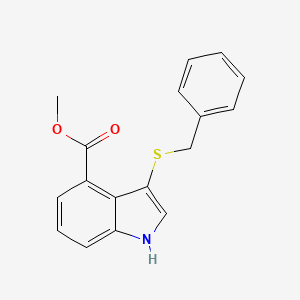

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
